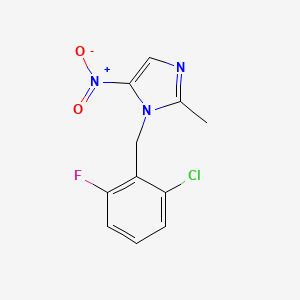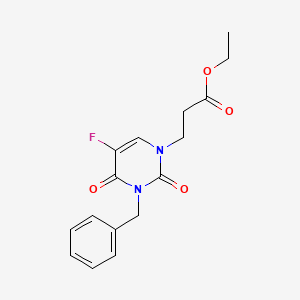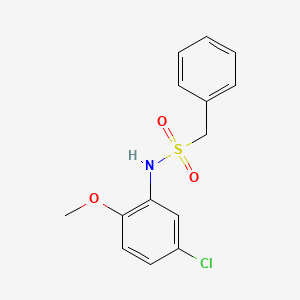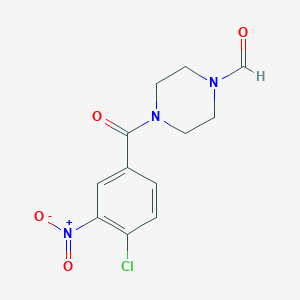
1-(2-chloro-6-fluorobenzyl)-2-methyl-5-nitro-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chloro-6-fluorobenzyl)-2-methyl-5-nitro-1H-imidazole is a chemical compound with potential applications in scientific research. The compound is also known as CFBN or CB1954 and has been studied for its ability to selectively kill cancer cells.
Mécanisme D'action
The mechanism of action of CFBN involves the activation of the compound by nitroreductase, which generates toxic metabolites that cause DNA damage and ultimately cell death. The selective activation of CFBN in cancer cells makes it a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
CFBN has been shown to have a potent cytotoxic effect on cancer cells, while having minimal effects on healthy cells. The compound has been studied in various cancer models, including breast cancer, lung cancer, and glioblastoma.
Avantages Et Limitations Des Expériences En Laboratoire
One major advantage of CFBN is its selectivity towards cancer cells, which allows for targeted cancer treatment. However, the activation of CFBN requires the presence of nitroreductase, which may limit its effectiveness in certain cancer types. Additionally, the synthesis of CFBN is complex and requires specialized equipment and expertise.
Orientations Futures
Several future directions for CFBN research include the development of more efficient synthesis methods, the identification of alternative activation mechanisms, and the optimization of CFBN-based cancer therapies. Additionally, further studies are needed to fully understand the biochemical and physiological effects of CFBN and its potential use in combination with other cancer treatments.
Méthodes De Synthèse
The synthesis of CFBN involves the reaction of 2-chloro-6-fluorobenzyl chloride with 2-methyl-5-nitroimidazole in the presence of a base such as sodium hydroxide. The resulting product is then purified through a series of chemical reactions to obtain pure CFBN.
Applications De Recherche Scientifique
CFBN has been studied extensively for its potential use in cancer treatment. The compound is activated by an enzyme called nitroreductase, which is found in higher levels in cancer cells compared to healthy cells. Upon activation, CFBN generates toxic metabolites that selectively kill cancer cells.
Propriétés
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-2-methyl-5-nitroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFN3O2/c1-7-14-5-11(16(17)18)15(7)6-8-9(12)3-2-4-10(8)13/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOKVGYYZVUPED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC2=C(C=CC=C2Cl)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-ethyl-2-{[(4-methoxyphenyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5848752.png)






![4-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5848799.png)

![6,8-dichloro-3-[4-(2-thienyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B5848804.png)



